molecular formula C5H10ClF6N2P B024840 2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) CAS No. 101385-69-7

2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

Cat. No. B024840
M. Wt: 278.56 g/mol
InChI Key: CNAKHAGVVMOXFE-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. Its relevance stems from the broader interest in imidazolium salts and their derivatives, which are key components in the design of ionic liquids and catalyst systems.

Synthesis Analysis

The synthesis of carbene complexes of phosphorus(V) fluorides substituted with perfluoroalkyl-groups, which are closely related to the target compound, has been achieved through oxidative addition processes. These complexes can be cleaved to yield imidazolium phosphates, demonstrating a new synthetic protocol for ionic liquids (Dalton transactions, 2014).

Molecular Structure Analysis

The molecular structure of related imidazolium salts has been determined through crystallography, revealing details about the arrangement of atoms and the overall geometry of the molecules. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Acta Crystallographica Section E: Structure Reports Online, 2010).

Chemical Reactions and Properties

Imidazolium hexafluorophosphates participate in a variety of chemical reactions, including chlorination, oxidation, reduction, and rearrangement reactions. The versatility of these compounds in reactions under nearly neutral conditions highlights their utility in synthetic chemistry (Journal of Organic Chemistry, 1999).

Physical Properties Analysis

The physical properties of imidazolium hexafluorophosphates, including phase transition, density, viscosity, and surface tension, are influenced by structural variations in the imidazolium cation and the anion identity. Understanding these properties is essential for designing ionic liquids with specific characteristics (Chemphyschem, 2002).

Scientific Research Applications

Halogenation Reactions

Halogenation of imidazo[4,5-b]pyridin-2-one derivatives demonstrates the chemical versatility of related compounds. Chlorination, bromination, and iodination of these derivatives lead to the formation of various halogenated products, showcasing the potential utility of 2-chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) in synthetic organic chemistry for introducing halogen atoms into molecules under controlled conditions (Yutilov et al., 2005).

Synthesis of Ionic Liquids

The compound plays a critical role in the synthesis of carbene complexes of phosphorus(V) fluorides substituted with perfluoroalkyl-groups. These complexes can be further processed to yield imidazolium phosphates, which are utilized as ionic liquids. This application highlights the importance of the compound in developing new materials with potential uses in green chemistry and industrial applications (Böttcher et al., 2014).

Peptide Coupling Agent

The compound has been identified as an efficient coupling agent for α,α-dimethyl amino acids, demonstrating significant potential in peptide synthesis. Its reactivity is notably enhanced in the presence of additives, facilitating couplings without detectable racemization. This application is critical in the pharmaceutical industry, where the precise synthesis of peptides is essential for drug development and other therapeutic applications (Akaji et al., 1994).

Synthetic Transformations

2-Chloro-1,3-dimethylimidazolinium chloride, a related compound, showcases utility in chlorination, oxidation, reduction, and rearrangement reactions under nearly neutral conditions. This versatility indicates the compound's significant potential in various synthetic transformations, offering a broad range of chemical modifications for organic compounds (Isobe & Ishikawa, 1999).

Molecular Docking and Spectroscopic Analysis

The spectroscopic analysis and molecular docking of imidazole derivatives, including those related to 2-chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V), have been explored. These studies provide insights into the reactive properties of such compounds through DFT and molecular dynamics simulations. The antimicrobial activity against specific bacterial strains highlights potential applications in developing new antimicrobial agents (Thomas et al., 2018).

properties

IUPAC Name

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAKHAGVVMOXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC[N+](=C1Cl)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-dimethylimidazolinium Hexafluorophosphate

CAS RN

101385-69-7
Record name 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate
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